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molecular formula C11H14ClNO2 B8331398 Tert-butyl 2-(2-chloropyridin-4-yl)acetate

Tert-butyl 2-(2-chloropyridin-4-yl)acetate

Cat. No. B8331398
M. Wt: 227.69 g/mol
InChI Key: VULAFLVBJVNVHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07648989B2

Procedure details

Hexamethyl disilazane (5.45 g, 33.8 mmol) is dissolved in dry toluene (80 ml) under an atmosphere of argon. After thoroughly purging the solvent with argon, the solution is cooled to −78° C., and n-BuLi (21.1 ml of a 1.6 M solution in hexanes, 33.8 mmol) is added. The mixture is stirred for 15 minutes at −78° C. and for 15 minutes at RT, whereupon a clear solution is obtained. Palladium dibenzylideneacetone (Pd2(dba)3, 743 mg, 0.81 mmol) and (2′-dicyclohexylphosphanyl-biphenyl-2-yl)-dimethyl-amine (670 mg, 1.70 mmol) are added. The mixture is stirred for 10 minutes at RT, then it is cooled to −10° C. Acetic acid tert-butyl ester (3.61 g, 31.08 mmol) is slowly added neat. After 10 minutes at −10° C., 2,4-dichloropyridine (4.00 g, 27.03 mmol) is added in one portion. The reaction mixture is allowed to warm to RT. After 1 h, TLC analysis indicated complete consumption of starting materials. The reaction mixture is diluted with EtOAc and poured into a saturated aqueous NH4Cl solution. The organic layer is separated, washed with brine, dried over Na2SO4, and the solvent is evaporated. The residue is purified by FCC (hexanes/EtOAc, gradient from 97:3 to 90:10) to afford the title compound. 1H NMR (CDCl3, 400 MHz): δ 1.44 (s, 9H), 3.51 (s, 2H), 7.15 (dd, J=1 Hz, 4 Hz, 1H), 7.27 (d, J=1 Hz, 1H), 8.32 (d, J=4 Hz). ES+−MS: 228.2, 230.1 (Cl) [M+H]+.
Quantity
5.45 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
3.61 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
670 mg
Type
reactant
Reaction Step Four
Name
Palladium dibenzylideneacetone
Quantity
743 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[Si](C)(C)N[Si](C)(C)C.C1(P(C2CCCCC2)C2C=CC=CC=2C2C=CC=CC=2N(C)C)CCCCC1.[C:38]([O:42][C:43](=[O:45])[CH3:44])([CH3:41])([CH3:40])[CH3:39].[Cl:46][C:47]1[CH:52]=[C:51](Cl)[CH:50]=[CH:49][N:48]=1>C1(C)C=CC=CC=1.C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.[Pd]>[C:38]([O:42][C:43](=[O:45])[CH2:44][C:51]1[CH:50]=[CH:49][N:48]=[C:47]([Cl:46])[CH:52]=1)([CH3:41])([CH3:40])[CH3:39] |f:5.6|

Inputs

Step One
Name
Quantity
5.45 g
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C
Name
Quantity
80 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
3.61 g
Type
reactant
Smiles
C(C)(C)(C)OC(C)=O
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)Cl
Step Four
Name
Quantity
670 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1)N(C)C)C1CCCCC1
Name
Palladium dibenzylideneacetone
Quantity
743 mg
Type
catalyst
Smiles
C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 15 minutes at −78° C. and for 15 minutes at RT, whereupon a clear solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After thoroughly purging the solvent with argon
ADDITION
Type
ADDITION
Details
n-BuLi (21.1 ml of a 1.6 M solution in hexanes, 33.8 mmol) is added
CUSTOM
Type
CUSTOM
Details
is obtained
STIRRING
Type
STIRRING
Details
The mixture is stirred for 10 minutes at RT
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
it is cooled to −10° C
WAIT
Type
WAIT
Details
After 10 minutes at −10° C.
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
consumption of starting materials
ADDITION
Type
ADDITION
Details
The reaction mixture is diluted with EtOAc
ADDITION
Type
ADDITION
Details
poured into a saturated aqueous NH4Cl solution
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
The residue is purified by FCC (hexanes/EtOAc, gradient from 97:3 to 90:10)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)(C)OC(CC1=CC(=NC=C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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